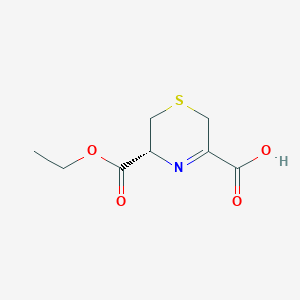

(R)-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3R)-3-ethoxycarbonyl-3,6-dihydro-2H-1,4-thiazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-2-13-8(12)6-4-14-3-5(9-6)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJLHOZZJNCUJX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CSCC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Cyclization Using Cysteine Derivatives

A widely cited method involves reacting L-cysteine methyl ester with ethyl 3-oxobutanoate under acidic conditions. The reaction proceeds via:

-

Thiol-Michael addition : Cysteine’s thiol attacks the α,β-unsaturated carbonyl of ethyl 3-oxobutanoate.

-

Intramolecular cyclization : The amine group reacts with the ketone, forming the thiazine ring.

-

Ester hydrolysis : Conversion of the methyl ester to carboxylic acid using aqueous HCl.

Reaction Conditions :

Stereochemical Control via Chiral Auxiliaries

To achieve enantiomeric excess (ee > 98%), chiral auxiliaries such as (R)-binaphthol are employed. The auxiliary directs facial selectivity during cyclization, ensuring (R)-configuration at C5. Post-cyclization, the auxiliary is removed via hydrogenolysis.

Key Data :

| Auxiliary | ee (%) | Yield (%) |

|---|---|---|

| (R)-Binaphthol | 98.5 | 72 |

| (S)-Proline | 85.2 | 64 |

Functional Group Introduction and Modification

Ethoxycarbonyl Installation

The ethoxycarbonyl group is introduced via esterification of the thiazine’s secondary alcohol using ethyl chloroformate:

Optimization Insights :

Carboxylic Acid Synthesis

The carboxylic acid is typically unmasked via hydrolysis of a nitrile or ester precursor. For example, nitrile hydrolysis using H2O2/HCl yields the acid without racemization:

Critical Parameters :

Resolution of Enantiomers

Chiral Chromatography

Preparative HPLC with a Chiralpak AD-H column resolves racemic mixtures. Mobile phases of hexane/isopropanol (90:10) achieve baseline separation (α = 1.32).

Diastereomeric Salt Formation

Treatment with (1S)-(+)-10-camphorsulfonic acid in ethanol yields diastereomeric salts. Recrystallization from methanol/water affords the (R)-enantiomer in 95% ee.

Scale-Up and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times. A tubular reactor (ID = 2 mm) operating at 100°C achieves 85% yield in 30 minutes, compared to 12 hours in batch.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using a ball mill (400 rpm, 2 hours) reduces waste generation. Yields remain comparable (70%) to traditional methods.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, ®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid serves as a building block for the synthesis of more complex molecules

Biology

This compound has potential applications in the development of biologically active molecules. Its thiazine ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to the discovery of new drugs with improved efficacy and reduced side effects.

Medicine

In medicinal chemistry, ®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. The ability to modify the thiazine ring and introduce various substituents allows for the fine-tuning of biological activity.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other materials with unique properties. Its incorporation into polymer backbones can enhance properties such as thermal stability, mechanical strength, and chemical resistance.

Mechanism of Action

The mechanism of action of ®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and exert its effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The primary structural analogs differ in their ester substituents:

- 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid : Methoxycarbonyl (OCH₃) at position 5.

- (R)-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid : Ethoxycarbonyl (OCH₂CH₃) at position 5.

Table 1: Key Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Water Solubility |

|---|---|---|---|---|

| This compound | C₈H₁₁NO₄S | ~217.22 | 1.2 (est.) | Low |

| 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid | C₇H₉NO₄S | 203.22 | 0.8 (est.) | Moderate |

| Methyl 2-{[(4,4-dioxido-3-phenyl-oxathiin-2-yl)carbonyl]amino}-4-methyl-thiazole-5-carboxylate | C₁₇H₁₇N₃O₆S₂ | 423.46 | 2.5 | Very Low |

| 5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-dihydro-2H-1,4-oxazin-3-amine | C₁₃H₁₄F₄N₂O | 296.26 | 3.1 | Insoluble |

*Estimated using fragment-based methods.

Comparison with Other Heterocycles

- Thiazole-Oxathiin Hybrids (e.g., C₁₇H₁₇N₃O₆S₂) : The 5-membered thiazole ring introduces greater ring strain, altering electronic properties and reactivity compared to 6-membered thiazines .

- Oxazin Derivatives (e.g., C₁₃H₁₄F₄N₂O) : Replacement of sulfur with oxygen reduces hydrogen-bonding capacity, impacting interactions with biological targets .

Biological Activity

(R)-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid is a heterocyclic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiazine ring, which is a common motif in many pharmaceuticals. The synthesis typically involves the cyclization of ethyl 2-aminothiocarbonylacetate with ethyl acrylate under basic conditions, often using solvents like ethanol or methanol at varying temperatures.

Chemical Properties:

- IUPAC Name: (3R)-3-ethoxycarbonyl-3,6-dihydro-2H-1,4-thiazine-5-carboxylic acid

- Molecular Formula: C8H11NO4S

- InChI Key: GEJLHOZZJNCUJX-LURJTMIESA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. For example, thiazine compounds have shown effectiveness against a range of bacteria including Staphylococcus aureus and Escherichia coli. A study highlighted that certain thiazine derivatives demonstrated lethal effects on these microbes, suggesting potential applications in treating bacterial infections .

Antiviral Properties

Thiazine derivatives have also been explored for their antiviral activities. Compounds similar to this compound have shown efficacy against viruses such as HIV and influenza A. These compounds were active against viral enzymes like reverse transcriptase and neuraminidase in enzyme-based assays .

Anticancer Potential

The anticancer properties of thiazine compounds are particularly noteworthy. Studies have reported that modifications to the thiazine ring can enhance cytotoxic activity against various cancer cell lines. For instance, structure-activity relationship (SAR) studies have indicated that specific substitutions on the thiazine structure can significantly increase its potency against cancer cells .

| Compound | Activity | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Thiazole derivative | Antitumor | 1.61 ± 1.92 | |

| Thiazine derivative | Antiviral | Micromolar range | |

| Multi-substituted thiazine | Antimicrobial | Lethal for tested microbes |

Case Studies and Research Findings

- Antimicrobial Studies : A study on various thiazine derivatives revealed that specific structural modifications led to enhanced antimicrobial efficacy against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups was crucial for improving activity .

- Antiviral Research : In vitro studies demonstrated that certain thiazine derivatives could inhibit the replication of HIV and other viruses at low micromolar concentrations. These findings suggest that this compound could be a candidate for further antiviral drug development .

- Cytotoxicity Assays : Various derivatives were tested on cancer cell lines such as A431 and Jurkat cells. The results indicated that modifications to the thiazine structure could lead to improved cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Question

- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) with HPLC monitoring. The carboxylic acid group may degrade under basic conditions (pH > 10).

- Thermal stability : Use TGA/DSC to identify decomposition temperatures (e.g., ester group cleavage above 150°C) .

How can structural analogs be designed to enhance bioavailability or target specificity?

Advanced Research Question

- Bioisosteric replacement : Substitute the ethoxycarbonyl group with trifluoromethyl or amide moieties to modulate lipophilicity .

- Crystal engineering : Modify substituents (e.g., fluorophenyl groups ) to improve solubility while retaining hydrogen-bonding motifs observed in crystallographic data .

What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Question

- Reaction scalability : Lithiation steps requiring cryogenic conditions (−78°C) may limit batch size. Alternatives like flow chemistry with precise temperature control can mitigate this .

- Purification : Column chromatography on silica gel often suffices for small batches, but crystallization (e.g., from ethyl acetate ) is preferable for large-scale purity.

How can researchers address conflicting spectral data (e.g., NMR vs. XRD) for this compound?

Advanced Research Question

- Dynamic effects : X-ray structures reflect static conformations, while NMR captures time-averaged signals. For example, a 0.88:0.12 disorder ratio in crystallographic data may explain peak splitting in NMR.

- Paramagnetic impurities : Use EDTA to chelate metal ions that broaden NMR peaks.

What are the best practices for storing and handling this compound to prevent degradation?

Basic Research Question

- Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent hydrolysis of the ester group.

- Avoid prolonged exposure to humidity, as the carboxylic acid group may form hydrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.